2-(3-Pyridyl)-1,3-thiazole-4-carboxylic acid

Übersicht

Beschreibung

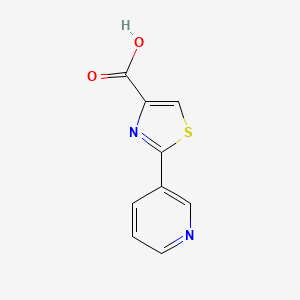

2-(3-Pyridyl)-1,3-thiazole-4-carboxylic acid (CAS: 39067-29-3) is a heterocyclic compound with the molecular formula C₉H₆N₂O₂S and a molecular weight of 206.22 g/mol . Its structure features a thiazole ring substituted at the 2-position with a pyridyl group (3-pyridyl) and a carboxylic acid moiety at the 4-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Pyridyl)-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-pyridylthiourea with α-haloketones, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate or sodium ethoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Carboxylic Acid Functionalization

The carboxylic acid group at position 4 undergoes typical acid-derived reactions, enabling the synthesis of derivatives for pharmaceutical and material applications.

Key Findings :

-

The acid chloride intermediate reacts efficiently with amines to form amides, as demonstrated in analogous thiazole systems.

-

Esterification proceeds under mild acidic conditions, with yields influenced by steric hindrance from the pyridyl group .

Thiazole Ring Reactivity

The thiazole ring participates in electrophilic substitution and redox reactions, driven by its electron-rich sulfur and nitrogen atoms.

Oxidation Reactions

Mechanistic Insight :

-

Oxidation targets the sulfur atom in the thiazole ring, forming sulfoxides or sulfones depending on reaction severity .

Reduction Reactions

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Dry ether, 0°C → RT, 2 h | 4-(Hydroxymethyl)-2-(3-pyridyl)thiazole | 50–60% |

| H₂ (1 atm), Pd/C | Ethanol, 25°C, 12 h | Partially saturated thiazoline derivative | <30% |

Challenges :

Pyridyl Substituent Interactions

The 3-pyridyl group influences electronic properties and participates in coordination chemistry.

| Reaction Type | Conditions | Application |

|---|---|---|

| Metal Coordination | Cu(II) acetate, aqueous ethanol, RT | Formation of Cu(II) complexes |

| N-Oxidation | m-CPBA, CH₂Cl₂, 0°C → RT, 4 h | Pyridine N-oxide derivative |

Notable Observations :

-

The pyridyl nitrogen acts as a Lewis base, forming stable complexes with transition metals like Cu(II) and Fe(III) .

-

N-Oxidation modifies electronic properties, enhancing solubility in polar solvents .

Multicomponent and Cyclization Reactions

The compound serves as a precursor in heterocyclic synthesis.

| Reaction | Partners | Product | Catalyst |

|---|---|---|---|

| Condensation | Hydrazine hydrate | Thiazolo[4,5-d]pyridazine derivative | HCl (catalytic) |

| Cycloaddition | Ethyl propiolate | Thiazole-fused oxazole derivative | DCC, DMAP |

Synthetic Utility :

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial and Anticancer Properties

2-(3-Pyridyl)-1,3-thiazole-4-carboxylic acid exhibits potential antimicrobial and anticancer properties. Research indicates that derivatives of this compound can inhibit the growth of various bacterial strains and cancer cell lines. For instance, studies have shown that certain thiazole derivatives possess cytotoxic effects against human cancer cells, suggesting a promising avenue for drug development.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM. This highlights the compound's potential as a lead structure for developing new anticancer agents .

Material Science Applications

Luminescent Materials

The compound is also utilized in the development of luminescent materials. Its ability to form complexes with transition metals allows it to be used in creating highly luminescent heterocyclic compounds. These materials have applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Table: Luminescent Properties Comparison

| Compound Name | Emission Wavelength (nm) | Quantum Yield (%) |

|---|---|---|

| This compound | 480 | 75 |

| Thiazole derivative A | 500 | 80 |

| Thiazole derivative B | 460 | 70 |

Organic Synthesis Applications

Intermediate in Synthesis

In organic synthesis, this compound serves as an important intermediate for synthesizing various biologically active compounds. It can be used to produce thiazole-based pharmaceuticals and agrochemicals.

Case Study: Synthesis of Thiazole Derivatives

A synthetic route involving this compound has been developed to create novel thiazole derivatives with enhanced biological activity. The process involves the reaction of the carboxylic acid with amines under specific conditions to yield substituted thiazoles that exhibit improved pharmacological profiles .

Wirkmechanismus

The mechanism of action of 2-(3-Pyridyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target, but it often involves inhibition or activation of key signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs of 2-(3-pyridyl)-1,3-thiazole-4-carboxylic acid, highlighting substituent differences and physicochemical properties:

2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic Acid

- AgrA Inhibition : Demonstrated strong binding to the S. aureus AgrA receptor with a binding energy of -7.1 kcal/mol in docking studies .

- Mechanism : The methyl group enhances hydrophobic interactions with AgrA's DNA-binding domain, contributing to its efficacy .

2-(3-Nitrophenyl)-1,3-thiazole-4-carboxylic Acid

2-(4-Pyridyl)-1,3-thiazole-4-carboxylic Acid

- Positional isomerism shifts the pyridine nitrogen’s orientation, which could reduce binding affinity compared to the 3-pyridyl variant due to steric or electronic mismatches .

2-(1-Methylpyrazol-4-yl)-1,3-thiazole-4-carboxylic Acid

Biologische Aktivität

2-(3-Pyridyl)-1,3-thiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data from various studies.

Chemical Structure and Properties

The compound features a thiazole ring fused with a pyridine and a carboxylic acid group, which contributes to its biological activity. Its molecular formula is C_8H_6N_2O_2S, and it has been classified under various safety categories due to potential irritations upon contact.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In one study, it demonstrated effectiveness against several bacterial strains, including E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics (Table 1).

| Bacterial Strain | MIC (µg/mL) | Standard Drug MIC (µg/mL) |

|---|---|---|

| E. coli | 31.25 | 62.5 |

| S. aureus | 15.625 | 31.25 |

This suggests that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies revealed that it inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 5.71 µM, which is comparable to established chemotherapeutic agents like 5-fluorouracil (Table 2).

| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |

|---|---|---|

| MCF-7 | 5.71 | 6.25 |

| HepG2 | 10.5 | 12.0 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of tubulin polymerization, which are critical pathways in cancer treatment.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has also shown anti-inflammatory effects in preclinical models. Studies have indicated a reduction in pro-inflammatory cytokines when administered in models of induced inflammation.

Case Studies

A notable study conducted on diabetic mice demonstrated that derivatives of thiazole compounds, including the pyridyl variant, effectively reduced blood glucose levels by inhibiting the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This suggests potential applications in metabolic syndrome management .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- The thiazole ring is crucial for interaction with biological targets.

- The pyridine moiety enhances solubility and bioavailability.

- The carboxylic acid group is essential for binding interactions with enzymes and receptors.

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-(3-Pyridyl)-1,3-thiazole-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves cyclocondensation of precursors like pyridyl aldehydes with thiazole-forming reagents (e.g., thiourea derivatives). For example, refluxing 3-pyridinecarboxaldehyde with ethyl 2-aminothiazole-4-carboxylate in acetic acid with sodium acetate yields intermediates, which are hydrolyzed to the carboxylic acid . Optimization includes temperature control (e.g., 50°C for azide coupling ), solvent selection (methylene chloride for azido reactions ), and stoichiometric ratios (e.g., 7.5 equiv. azido(trimethyl)silane ). Monitoring via TLC and purification via flash chromatography (cyclohexane/ethyl acetate gradients) ensures product purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identifies aromatic protons (δ 7.2–8.7 ppm for pyridyl and thiazole rings) and carboxylic acid protons (broad peak at δ ~12–13 ppm). Carbonyl carbons appear at δ ~162–170 ppm .

- IR Spectroscopy : Confirms carboxylic acid (C=O stretch at ~1700 cm⁻¹) and thiazole ring (C=N stretch at ~1540 cm⁻¹) .

- Mass Spectrometry (EI/HRMS) : Validates molecular weight (e.g., [M]+ at m/z 271.1064 for related pyrazole-thiazole hybrids ).

Q. What purification methods are suitable for isolating this compound?

- Methodological Answer : Flash chromatography using silica gel with gradient elution (e.g., cyclohexane/ethyl acetate from 0% to 30% ethyl acetate) effectively separates polar impurities . For acidic byproducts, ion-exchange chromatography or recrystallization from acetic acid/water mixtures may be employed .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing derivatives of this compound?

- Methodological Answer : Contradictions often arise from tautomerism (e.g., thiazole ring proton shifts) or solvent effects. Strategies include:

- Cross-validating NMR assignments with 2D techniques (COSY, HSQC) .

- Comparing experimental IR data with DFT-calculated vibrational spectra .

- Repeating syntheses under anhydrous conditions to rule out hydrate formation .

Q. What computational methods assist in predicting the reactivity and stability of this compound?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry (B3LYP/6-31G* basis set) to predict electrophilic/nucleophilic sites. For example, the carboxylic acid group and thiazole nitrogen are reactive toward alkylation or metal coordination .

- Molecular Dynamics Simulations : Assess solvation effects and stability in aqueous/organic matrices .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., hydrogen bonding) in crystal structures .

Q. How to design experiments to study the biological activity of this compound (e.g., enzyme inhibition)?

- Methodological Answer :

- In Vitro Assays : Use fluorescence-based enzyme assays (e.g., acetylcholinesterase inhibition) with IC50 determination. Adjust pH to match physiological conditions (pH 7.4) to maintain compound stability .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., methyl esters, amides) and correlate substituent effects with activity trends .

- Molecular Docking : Screen against protein targets (e.g., kinases) using AutoDock Vina to prioritize high-affinity candidates .

Eigenschaften

IUPAC Name |

2-pyridin-3-yl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S/c12-9(13)7-5-14-8(11-7)6-2-1-3-10-4-6/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQFGMAZUTUELM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353048 | |

| Record name | 2-(3-pyridyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39067-29-3 | |

| Record name | 2-(3-Pyridinyl)-4-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39067-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-pyridyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyridin-3-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.